molecular formula C24H20O7 B2659207 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate CAS No. 896034-37-0

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate

Cat. No.: B2659207
CAS No.: 896034-37-0
M. Wt: 420.417
InChI Key: FONUBDLZJVUWNB-UHFFFAOYSA-N
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Description

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that includes two chromene units Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of Chromene Units: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be done using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the chromene derivative with 2,2-dimethylpropanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or alkyl halides in organic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers or antioxidants.

Mechanism of Action

The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The compound’s chromene units can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Another chromene derivative with similar structural features.

    2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester: A compound with a benzoxazine ring, showing similar reactivity.

Uniqueness

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate is unique due to its dual chromene structure, which may confer enhanced biological activity and specificity compared to single chromene derivatives. This structural feature can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7/c1-24(2,3)23(27)29-14-8-9-15-16(12-20(25)30-19(15)11-14)17-10-13-6-5-7-18(28-4)21(13)31-22(17)26/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONUBDLZJVUWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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